molecular formula C23H19Cl2N3O4S B2370061 Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate CAS No. 383894-68-6

Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate

Cat. No.: B2370061
CAS No.: 383894-68-6
M. Wt: 504.38
InChI Key: NNRWDCFGNCIZII-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a structurally complex 3,4-dihydropyridine derivative. Its core framework features a dihydropyridine ring substituted with a cyano group (position 5), a 2,4-dichlorophenyl moiety (position 4), a hydroxy group (position 2), and a methyl ester (position 3). The sulfur-containing side chain at position 6 comprises a sulfanyl group linked to a substituted ethylamide (2-[(2-methylphenyl)amino]-2-oxoethyl). This compound shares structural motifs with pharmacologically active dihydropyridines (e.g., calcium channel blockers), though direct evidence of its bioactivity is absent in the provided data . Its synthesis likely involves multi-step reactions, including cyclocondensation and functional group substitutions, as seen in analogous compounds .

Properties

IUPAC Name

methyl 5-cyano-4-(2,4-dichlorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O4S/c1-12-5-3-4-6-17(12)27-18(29)11-33-22-15(10-26)19(14-8-7-13(24)9-16(14)25)20(21(30)28-22)23(31)32-2/h3-9,19-20H,11H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRWDCFGNCIZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound with notable biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C21H20Cl2N2O4S\text{C}_{21}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_4\text{S}

Key Properties:

  • Molecular Weight: 426.36 g/mol
  • Melting Point: Not specified
  • Solubility: Variable depending on solvent polarity

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)10.0
HeLa (Cervical Cancer)15.0

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Antibacterial and Antifungal Activity

The compound also exhibits significant antimicrobial properties. It has been tested against a variety of bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
  • Modulation of Apoptotic Pathways: By affecting the balance between pro-apoptotic and anti-apoptotic proteins, it promotes programmed cell death in cancer cells.
  • Disruption of Cell Membrane Integrity: The antibacterial action is likely due to the disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

  • In Vivo Studies: In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues.
  • Combination Therapy: When combined with conventional chemotherapeutics, such as doxorubicin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their differentiating features are outlined below:

Table 1: Substituent Comparison of Selected 1,4-Dihydropyridine Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Ester/Amino Group Additional Functional Groups
Target Compound 2,4-Dichlorophenyl {2-[(2-Methylphenyl)amino]-2-oxoethyl}sulfanyl Methyl ester (position 3) 2-Hydroxy (position 2)
Allyl 6-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate 4-Methylphenyl {2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl Allyl ester (position 3) None
AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 2-Furyl {2-(4-Methoxyphenyl)-2-oxoethyl}thio Carboxamide (position 3) Methoxy (phenyl group)
CAS 5530-85-8: 4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide 2-Chlorophenyl 2-Oxo-2-phenylethylsulfanyl Carboxamide (position 3) Methoxy (position 2 on phenyl)

Key Observations:

Position 4 Substituents: The target compound’s 2,4-dichlorophenyl group enhances lipophilicity compared to 4-methylphenyl () or 2-furyl (AZ331).

Position 6 Substituents :

  • The sulfanyl-ethylamide side chain in the target compound includes a 2-methylphenyl group, contrasting with the 4-methoxyphenyl (AZ331) or unsubstituted phenyl (CAS 5530-85-8). The methyl group may reduce polarity compared to methoxy substituents.

Functional Groups: The 2-hydroxy group in the target compound enables hydrogen bonding (as per ), which could enhance solubility or crystal packing compared to non-hydroxylated analogs . Carboxamide derivatives (e.g., AZ331) may exhibit different hydrogen-bonding patterns compared to ester-containing compounds.

Synthesis and Characterization :

  • Analogous compounds (e.g., ) are synthesized via condensation reactions between pyridine precursors and functionalized amines or thiols. Structural confirmation relies on crystallographic tools like SHELX and ORTEP .

Research Findings and Implications

Hydrogen Bonding and Crystallography :

  • The hydroxy and amide groups in the target compound likely participate in intermolecular hydrogen bonds, influencing crystal packing and stability. Graph-set analysis () could elucidate these patterns .
  • Software like SHELXL () is critical for refining crystal structures, particularly for compounds with complex substituents .

Synthetic Challenges :

  • Introducing the 2-hydroxy group may require protective strategies to prevent undesired side reactions. highlights the use of DMF as a solvent for analogous reactions, suggesting polar aprotic conditions are suitable .

Potential Applications: While the dichlorophenyl group is prevalent in pesticides (), the hydroxy and ester functionalities may align with medicinal chemistry motifs. Further bioactivity studies are needed to confirm these hypotheses.

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